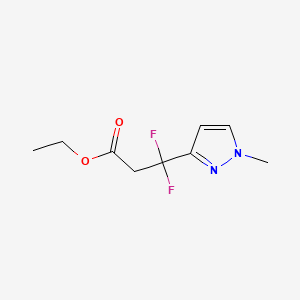

ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate typically involves the reaction of ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine. This sequence of reactions forms the pyrazole ring . The reaction conditions are carefully controlled to ensure the formation of the desired product and to minimize the formation of isomers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate has several scientific research applications:

Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor to drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase, which is part of the mitochondrial respiration chain . This inhibition can disrupt cellular energy production, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure and is used as an intermediate in the synthesis of fungicides.

1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: These compounds are synthesized for their antimicrobial activities and share the difluoromethyl group.

Uniqueness

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group and difluoromethyl substituent contribute to its versatility in various chemical reactions and applications.

Biological Activity

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound features a pyrazole ring with difluoromethyl and ethyl ester groups. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with difluoroacetyl fluoride, followed by esterification with ethanol. This process can be optimized using various bases and reagents to enhance yield and purity.

2.1 Antiparasitic Properties

Recent studies have indicated that this compound exhibits promising antipromastigote activity against Leishmania species, which are responsible for leishmaniasis. In molecular simulations, the compound was found to effectively bind to the enzyme LmPTR1, crucial for folate biosynthesis in parasites .

2.2 Antimalarial Activity

The compound has also been explored for its antimalarial properties. Preliminary assays suggest that it may inhibit the growth of Plasmodium species, although further in vivo studies are required to confirm its efficacy and safety profile.

2.3 Cytotoxic Effects

This compound has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of pathways involved in cell survival and proliferation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound's binding affinity for enzymes like LmPTR1 suggests a mechanism where it disrupts essential metabolic pathways in parasites.

- Cell Cycle Regulation : Its cytotoxic effects may involve interference with cell cycle progression in cancer cells, leading to increased apoptosis rates .

4. Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate | Structure | Antiparasitic |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Similar structure but different functional groups | Anticancer properties |

This comparison highlights how variations in functional groups can significantly influence biological activity.

5.1 Study on Antipromastigote Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the antipromastigote activity of this compound against Leishmania species. The results indicated a significant reduction in promastigote viability at concentrations as low as 10 µM, suggesting potential for therapeutic applications in leishmaniasis treatment .

5.2 Cytotoxicity Evaluation

Another study assessed the cytotoxicity of this compound against various human cancer cell lines using MTT assays. The findings revealed that the compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate .

Properties

Molecular Formula |

C9H12F2N2O2 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

ethyl 3,3-difluoro-3-(1-methylpyrazol-3-yl)propanoate |

InChI |

InChI=1S/C9H12F2N2O2/c1-3-15-8(14)6-9(10,11)7-4-5-13(2)12-7/h4-5H,3,6H2,1-2H3 |

InChI Key |

RABTWAVTNKNKGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=NN(C=C1)C)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.